molecular formula C19H18BrNO3S B14944967 4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide

4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide

Cat. No.: B14944967
M. Wt: 420.3 g/mol
InChI Key: CLIHXUURGBANII-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C19H18BrNO3S. This compound is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide typically involves multiple steps, including the bromination of naphthalene, sulfonation, and subsequent coupling with 4-methylphenoxyethylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor, leading to changes in mood and behavior. Additionally, it has been found to have neuroprotective effects and to increase dopamine levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18BrNO3S

Molecular Weight

420.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C19H18BrNO3S/c1-14-6-8-15(9-7-14)24-13-12-21-25(22,23)19-11-10-18(20)16-4-2-3-5-17(16)19/h2-11,21H,12-13H2,1H3

InChI Key

CLIHXUURGBANII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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